2,6-Dimethoxy-3-nitrobenzoic acid
Overview
Description
2,6-Dimethoxy-3-nitrobenzoic acid is a chemical compound with the linear formula C9H9NO6 . It has a molecular weight of 227.17 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-3-nitrobenzoic acid consists of a benzoic acid core with two methoxy groups (OCH3) at the 2 and 6 positions and a nitro group (NO2) at the 3 position .Physical And Chemical Properties Analysis
2,6-Dimethoxy-3-nitrobenzoic acid is a white to cream to yellow to pale brown crystalline powder .Scientific Research Applications
Decarboxylative Heterocoupling in Biaryl Synthesis
- Research Findings: The heterocoupling between 2-nitrobenzoic and 2,6-dimethoxybenzoic acids was studied, highlighting a catalytic system that can efficiently catalyze this reaction, which is significant for biaryl synthesis (Rameau et al., 2014).
Chromatographic Applications
- Research Findings: Methylated cyclodextrins, including derivatives of 2,6-dimethoxybenzoic acid, were used as mobile phase additives in liquid chromatography, enhancing the separation of various isomers of disubstituted benzenes (Tanaka et al., 1985).
Molecular Co-crystals Formation
- Research Findings: The formation of molecular co-crystals involving 2,6-dimethoxybenzoic acid and other compounds, such as amitrole, was explored, emphasizing their crystallographic properties and potential applications in material science (Lynch et al., 1994).
Supramolecular Aggregation
- Research Findings: Studies on supramolecular aggregation involving m-nitrobenzoic acid with aromatic hydrocarbons revealed how the structural properties of these compounds, including derivatives like 2,6-dimethoxybenzoic acid, can influence their complexation processes and hydrogen bonding patterns (Suzuki et al., 1999).
Solvent Interactions and Crystallization Control
- Research Findings: The effect of different solvents and additives on the crystallization behavior of 2,6-dimethoxybenzoic acid was investigated, highlighting the potential of certain additives like polyethylene glycol in influencing the polymorphic forms obtained in crystallization processes (Semjonova & Be̅rziņš, 2022).
Safety And Hazards
When handling 2,6-Dimethoxy-3-nitrobenzoic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
2,6-dimethoxy-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBQFPTPKEFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204335 | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-3-nitrobenzoic acid | |
CAS RN |
55776-17-5 | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55776-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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